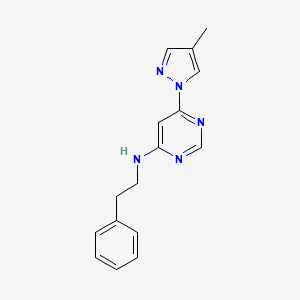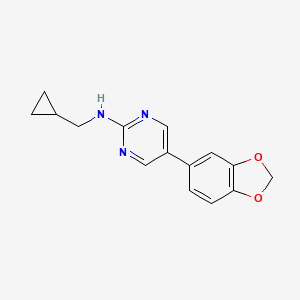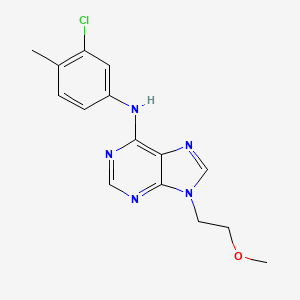![molecular formula C15H14BrN5 B6443571 N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548979-60-6](/img/structure/B6443571.png)
N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings, including a bromophenyl group, a methylpyrazolyl group, and a pyrimidinyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The bromophenyl group is a benzene ring with a bromine atom attached .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the pyrazole and pyrimidine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase the compound’s molecular weight .Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with various biological targets . For instance, they have been shown to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that pyrazoline derivatives can affect normal nerve pulses’ transmission in both mammals and fish by reducing ache activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
It is known that pyrazoline derivatives can increase the production of reactive oxygen species (ros) and free radicals under cellular damage . This oxidative stress can negatively affect different cellular components .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as pyrazoline derivatives, have been studied .
Result of Action
It is known that pyrazoline derivatives can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms by affecting normal nerve pulses’ transmission in both mammals and fish .
Action Environment
It is known that environmental factors can influence the action of similar compounds, such as pyrazoline derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is well-defined. This makes it easy to control the concentrations of the compound in experiments. In addition, it is relatively stable and non-toxic, making it safe to use in experiments. However, it is important to note that this compound is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Zukünftige Richtungen
The potential applications of N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine are vast and varied. One area of research that is of particular interest is the development of drugs that target specific pathways regulated by this compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and to identify potential new therapeutic targets. Furthermore, it would be interesting to explore the potential of this compound as an inhibitor of other enzymes and as a ligand for other metal complexes. Finally, further research could be conducted to explore the potential of this compound as a tool for studying cell signaling pathways and gene expression.
Synthesemethoden
N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized via a number of methods, depending on the desired product. The most common method is the reaction of 4-bromophenylmethyl bromide with 4-methyl-1H-pyrazol-1-yl pyrimidine. This reaction is typically carried out in a solvent such as dichloromethane and results in the formation of this compound. Other methods that have been used to synthesize this compound include the reaction of 4-bromophenylmethyl bromide with 4-methyl-1H-pyrazol-1-yl pyrimidine in the presence of a base such as potassium carbonate, as well as the reaction of 4-bromophenylmethyl bromide with 4-methyl-1H-pyrazol-1-yl pyrimidine in the presence of a catalyst such as palladium chloride.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as a ligand for metal complexes, and as an inhibitor of enzymes. It has also been used in the study of cell signaling pathways and for the development of drugs. This compound has been found to be a potent inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammatory responses. In addition, it has been used in the study of the G-protein-coupled receptor family, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOWLBIAHIHFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)



![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

